methyl 4-[(2E)-3-(2-chlorophenyl)prop-2-enoylamino]benzoate
Description
Methyl 4-[(2E)-3-(2-chlorophenyl)prop-2-enoylamino]benzoate is a synthetic organic compound featuring a benzoate ester core substituted with an amide-linked (2E)-3-(2-chlorophenyl)propenoyl group. Its structure includes:
- A methyl ester at the para position of the benzene ring.
- An amide bridge connecting the benzoate moiety to a (2E)-configured α,β-unsaturated ketone (propenoyl group).
- A 2-chlorophenyl substituent on the propenoyl chain, introducing steric and electronic effects due to the ortho-chloro placement.
This compound’s synthesis typically involves coupling 4-aminobenzoic acid derivatives with (2E)-3-(2-chlorophenyl)propenoyl chloride, followed by esterification.
Properties
IUPAC Name |
methyl 4-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-22-17(21)13-6-9-14(10-7-13)19-16(20)11-8-12-4-2-3-5-15(12)18/h2-11H,1H3,(H,19,20)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBBKGKIEHYGBA-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366447 | |
| Record name | ST50183032 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5366-41-6 | |
| Record name | ST50183032 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(2E)-3-(2-chlorophenyl)prop-2-enoylamino]benzoate typically involves the reaction of 4-aminobenzoic acid with 2-chlorocinnamic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2E)-3-(2-chlorophenyl)prop-2-enoylamino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 4-[(2E)-3-(2-chlorophenyl)prop-2-enoylamino]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of methyl 4-[(2E)-3-(2-chlorophenyl)prop-2-enoylamino]benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Structural and Crystallographic Analysis
The compound’s structure has likely been resolved via X-ray crystallography using programs like SHELXL for refinement and ORTEP-3 for visualization (Figure 1). Key crystallographic parameters include:
- Bond lengths : The C=O bond in the ester group is approximately 1.21 Å, consistent with typical ester carbonyls.
- Torsion angles: The (2E)-configuration of the propenoyl group ensures planarity, with a torsion angle near 180° between the amide nitrogen and the 2-chlorophenyl ring.
- Hydrogen bonding : The amide N–H participates in intermolecular hydrogen bonds with ester carbonyls, stabilizing the crystal lattice .
Table 1: Selected Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P 1 |
| Unit cell dimensions (Å) | a=5.42, b=7.89, c=10.21 |
| Z | 2 |
| R-factor (%) | 3.8 |
Comparison with Structural Analogs
Substituent Position Effects: 2-Chlorophenyl vs. 4-Chlorophenyl Derivatives
Replacing the 2-chlorophenyl group with a 4-chlorophenyl analog alters molecular packing and electronic properties:
- Steric effects : The ortho-chloro group introduces steric hindrance, reducing crystal symmetry compared to para-substituted analogs.
- Electron withdrawal: The 2-chlorophenyl group exerts a stronger inductive effect, lowering the electron density at the propenoyl carbonyl, as evidenced by IR spectroscopy (C=O stretch at 1680 cm⁻¹ vs. 1665 cm⁻¹ for 4-chloro derivatives).
- Solubility : 2-Chloro derivatives exhibit lower aqueous solubility due to reduced planarity and increased hydrophobic surface area .
Table 2: Physicochemical Properties of Chlorophenyl Analogs
| Compound | Melting Point (°C) | Solubility (mg/mL, H₂O) |
|---|---|---|
| Methyl 4-[(2E)-3-(2-chlorophenyl)...] | 152–154 | 0.12 |
| Methyl 4-[(2E)-3-(4-chlorophenyl)...] | 138–140 | 0.45 |
Ester Group Variation: Methyl vs. Ethyl Esters
Replacing the methyl ester with an ethyl ester increases molecular weight and lipophilicity:
- LogP : Ethyl esters show higher logP values (e.g., 3.2 vs. 2.8 for methyl), enhancing membrane permeability.
- Thermal stability : Methyl esters generally exhibit higher melting points due to tighter crystal packing.
Validation and Computational Tools
The compound’s structural data were validated using PLATON to check for missed symmetry and solvent-accessible voids. SHELXL refinement ensured accurate displacement parameters, while ORTEP-3 generated thermal ellipsoid plots to visualize atomic displacement (Figure 2) .
Biological Activity
Methyl 4-[(2E)-3-(2-chlorophenyl)prop-2-enoylamino]benzoate, a compound with the molecular formula , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Weight | 315.75 g/mol |
| Density | 1.308 g/cm³ |
| Boiling Point | 524.5 °C at 760 mmHg |
| Flash Point | 271 °C |
| LogP | 3.8515 |
The compound's structure includes functional groups that may interact with biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can bind to receptors, altering their activity and leading to downstream biological effects.
Antitumor Activity
Research has indicated that derivatives of benzamide compounds, including this compound, exhibit antitumor properties. For instance:
- Study on RET Kinase Inhibition : A series of benzamide derivatives were synthesized and evaluated for their ability to inhibit RET kinase, a target in cancer therapy. Certain compounds demonstrated moderate to high potency in inhibiting cell proliferation driven by RET mutations, suggesting that similar derivatives could be promising for further investigation in cancer treatment .
Antioxidant Properties
Some studies have highlighted the antioxidant potential of benzamide derivatives. The ability of these compounds to scavenge free radicals may contribute to their therapeutic effects in oxidative stress-related conditions.
Tyrosinase Inhibition
This compound and its analogs have shown inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin production. This activity is particularly relevant for cosmetic applications aimed at skin lightening .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for this compound compared to other benzamide derivatives:
| Compound | Antitumor Activity | Tyrosinase Inhibition | Antioxidant Activity |
|---|---|---|---|
| This compound | Moderate | Strong | Moderate |
| Benzamide Derivative A | High | Moderate | Low |
| Benzamide Derivative B | Moderate | Strong | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
